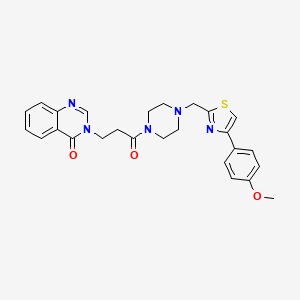
3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a quinazolinone, a thiazole, and a piperazine. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The compound contains several aromatic rings (quinazolinone and thiazole) which could participate in pi stacking interactions. The piperazine could act as a linker between different parts of the molecule .Scientific Research Applications
Pharmacological Activities
Quinazoline derivatives exhibit a wide range of pharmacological activities. For example, derivatives like DC-015 have been identified as potent and selective α1-adrenoceptor antagonists, showing significant effects in rat models for their potential in treating hypertension and related cardiovascular conditions (Yen et al., 1996). Similarly, DL-017 has been reported for its α1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues, suggesting its utility in managing hypertension without causing reflex tachycardia (Tsai et al., 2001).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal potentials of quinazoline derivatives have been explored, with compounds demonstrating activity against a range of bacterial and fungal pathogens. A study on s-Triazine-Based Thiazolidinones as antimicrobial agents highlights the synthesis of novel compounds with significant antimicrobial activity, providing a basis for developing new antimicrobial therapies (Patel et al., 2012).
Corrosion Inhibition
In addition to their biomedical applications, quinazoline derivatives have been studied for their corrosion inhibition properties. Compounds like PPQ and MPPQ were designed and investigated as effective corrosion inhibitors for mild steel in HCl, showcasing the versatility of quinazoline derivatives in industrial applications (Chen et al., 2021).
Anticonvulsant and Neuroprotective Effects
Quinazoline derivatives have been evaluated for their anticonvulsant properties and potential neuroprotective effects. Research indicates that certain derivatives could serve as significant leads for developing treatments against seizures and related neurological disorders (Misra et al., 1978).
Anti-Tubercular Activity
The fight against tuberculosis has also seen the application of quinazoline derivatives, with studies demonstrating their efficacy against Mycobacterium tuberculosis. Compounds have been synthesized and screened for their anti-tubercular activity, suggesting their potential as novel therapeutic agents (Nagaladinne et al., 2020).
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their biological activities against various cell lines .
Biochemical Pathways
Similar compounds have been shown to exhibit diverse types of biological and pharmaceutical activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to present significant biological activities against various cell lines .
Future Directions
Properties
IUPAC Name |
3-[3-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-34-20-8-6-19(7-9-20)23-17-35-24(28-23)16-29-12-14-30(15-13-29)25(32)10-11-31-18-27-22-5-3-2-4-21(22)26(31)33/h2-9,17-18H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXREMDMWYDOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2807860.png)
![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)
![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)
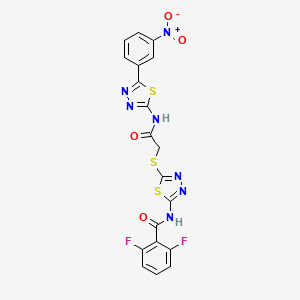
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)
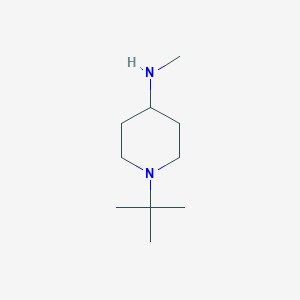
![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)
![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)
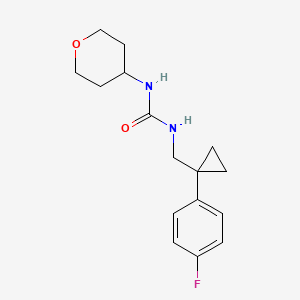
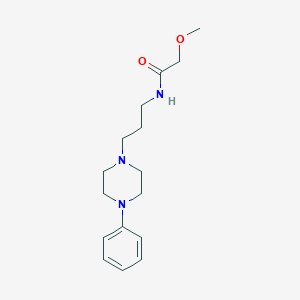
![4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine](/img/structure/B2807878.png)
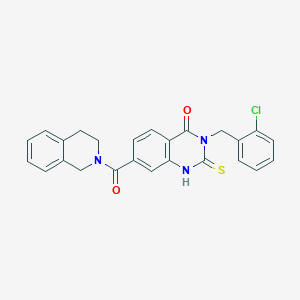
![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
